molecular formula C7H11N3S B13246200 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine

Cat. No.: B13246200
M. Wt: 169.25 g/mol
InChI Key: SQZLNUUHMZTQKE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine is an organic compound with the molecular formula C7H11N3S. This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and two amino groups at positions 2 and 4. It has a molecular weight of 169.25 g/mol and is often used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
  • 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
  • 6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine is unique due to its specific substitution pattern and the presence of two amino groups at positions 2 and 4. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine

InChI

InChI=1S/C7H11N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h4H,1-3,8H2,(H2,9,10)

InChI Key

SQZLNUUHMZTQKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)N)N

Origin of Product

United States

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